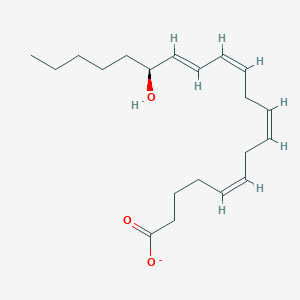
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15(S)-HETE(1-) is a polyunsaturated hydroxy fatty acid anion that is the conjugate base of 15(S)-HETE. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a 15(S)-HETE.
Wissenschaftliche Forschungsanwendungen
Vascular Effects of Eicosanoids
Recent Developments on the Vascular Effects of 20-Hydroxyeicosatetraenoic Acid
A potent vasoactive eicosanoid, 20-Hydroxyeicosatetraenoic acid (20-HETE), plays a critical role in vascular function. It affects smooth muscle contractility, migration, proliferation, endothelial cell dysfunction, and inflammation. These properties are significant for vascular homeostasis and pathology, with implications in hypertension, stroke, and myocardial infarction. Understanding 20-HETE's effects could lead to new therapeutic strategies for vascular diseases (Garcia & Schwartzman, 2016).
Cellular Catabolism
Biochemical Mechanisms of Cellular Catabolism
In cellular catabolism, protein degradation, primarily through the ubiquitin-proteasome proteolytic pathway, is crucial. Substances like glucocorticoids and proteolysis-inducing factor can induce protein catabolism by upregulating proteasome subunits and ubiquitin carriers. Interestingly, 15-hydroxyeicosatetraenoic acid is involved as an intracellular transducer in this process. Insights into these mechanisms offer potential treatments for conditions associated with protein catabolism (Tisdale, 2002).
Role in Renal Diseases
Cytochrome P450 Eicosanoids in Hypertension and Renal Disease
Cytochrome P450 metabolites of arachidonic acid, including 20-HETE, are essential in regulating renal tubular and vascular function. Genetic studies and rodent models have shown the importance of these eicosanoids in controlling blood pressure and in conditions like chronic kidney disease (CKD) and renal ischemia-reperfusion injury (IRI). These findings underline the potential of drugs targeting these pathways for treating renal diseases (Fan, Muroya, & Roman, 2014).
Eigenschaften
Produktname |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
|---|---|
Molekularformel |
C20H31O3- |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
JSFATNQSLKRBCI-VAEKSGALSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



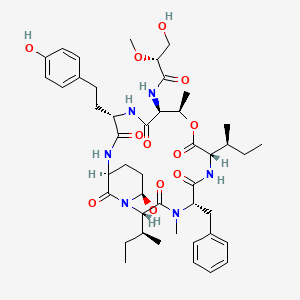
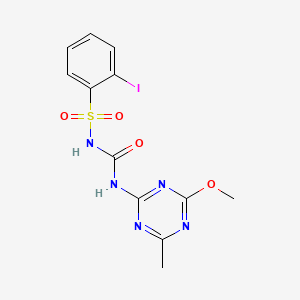
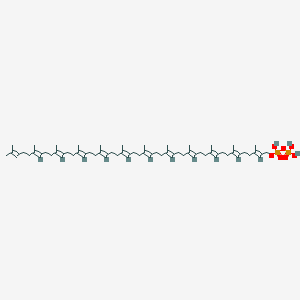
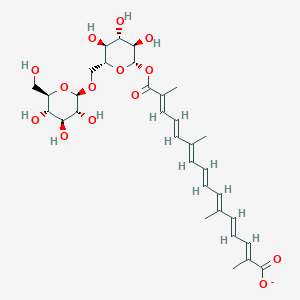

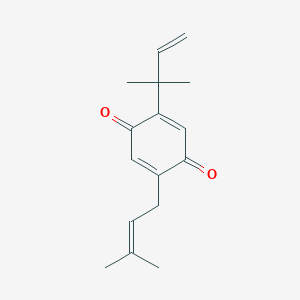
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
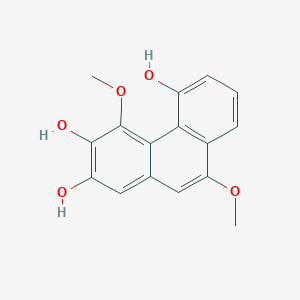
![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
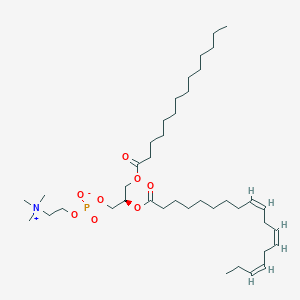
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
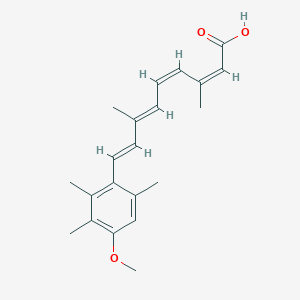
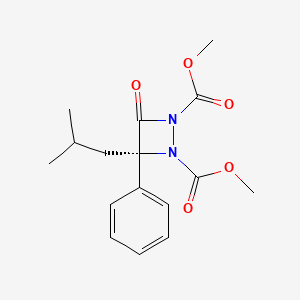
![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)